The Chemical Architecture and Synthetic Utility of 3-Bromo-5-methyl-1,2-oxazol-4-amine
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged scaffold, frequently deployed as a metabolically stable bio...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for phenyl rings and amide bonds. 3-Bromo-5-methyl-1,2-oxazol-4-amine (also known as 4-amino-3-bromo-5-methylisoxazole) is a highly specialized, bifunctional building block. Featuring both an electrophilic bromide and a nucleophilic amine on an electron-deficient heteroaromatic core, this compound enables orthogonal late-stage functionalization, making it an invaluable precursor for synthesizing kinase inhibitors, BET bromodomain antagonists, and other targeted therapeutics.
Structural Elucidation & Physicochemical Profile
The chemical behavior of 3-bromo-5-methyl-1,2-oxazol-4-amine is dictated by a complex "push-pull" electronic system. The isoxazole core is inherently electron-withdrawing due to the adjacent nitrogen and oxygen heteroatoms. However, the electron-donating inductive effect of the C5-methyl group and the resonance donation from the C4-amino group partially counteract the electron-withdrawing nature of the C3-bromo substituent.
This unique electronic topology attenuates the basicity of the primary amine compared to aliphatic counterparts, requiring specialized conditions for acylation, while simultaneously priming the C3-bromo position for facile oxidative addition during palladium-catalyzed cross-coupling.
The synthesis of 3-bromo-5-methyl-1,2-oxazol-4-amine relies on the regioselective functionalization of the commercially available precursor, 3-bromo-5-methylisoxazole[4].
Step 1: Electrophilic Aromatic Nitration
Isoxazoles undergo electrophilic aromatic substitution almost exclusively at the C4 position[5]. This is because the C3 and C5 positions are highly electron-deficient due to their proximity to the electronegative nitrogen and oxygen atoms. Nitration of 3-bromo-5-methylisoxazole using a standard nitrating mixture (HNO₃/H₂SO₄) yields the C4-nitro intermediate.
Step 2: Chemoselective Reduction
The critical mechanistic challenge in this synthesis is reducing the nitro group to a primary amine without triggering hydrodebromination (cleavage of the C3-Br bond). Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will inevitably strip the bromine atom from the ring. Therefore, a mild, single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. This chemoselective approach ensures the structural integrity of the halogen handle.
Synthetic route to 3-Bromo-5-methyl-1,2-oxazol-4-amine highlighting selective reduction.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems incorporating strict In-Process Controls (IPCs).
Preparation: Cool concentrated H₂SO₄ (10 volumes) to 0 °C in a round-bottom flask equipped with a magnetic stirrer.
Addition: Slowly add 3-bromo-5-methylisoxazole (1.0 eq) while maintaining the internal temperature below 5 °C to prevent thermal degradation.
Nitration: Add fuming HNO₃ (1.5 eq) dropwise over 30 minutes. Warm the reaction to room temperature and stir for 2 hours.
Validation Checkpoint: Quench a 50 µL aliquot into ice water and extract with EtOAc. TLC (Hexane:EtOAc 4:1) must show complete consumption of the starting material. LC-MS analysis must confirm the presence of the nitro intermediate (m/z 207/209 [M+H]⁺), exhibiting the characteristic 1:1 bromine isotope pattern.
Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Protocol B: Chemoselective SET Reduction
Objective: Reduce the C4-nitro group while preserving the C3-bromide.
Solvation: Dissolve 3-bromo-5-methyl-4-nitroisoxazole (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 volumes).
Reagent Addition: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).
Reaction: Heat the suspension to 70 °C and stir vigorously for 4 hours.
Validation Checkpoint: Spot the reaction mixture on TLC (Hexane:EtOAc 1:1). The nitro intermediate (Rf ≈ 0.8) should be completely replaced by a polar, ninhydrin-active spot (Rf ≈ 0.3). LC-MS must show the product mass (m/z 177/179 [M+H]⁺) with the bromine isotope pattern fully intact.
Workup: Cool to room temperature, filter through a pad of Celite to remove iron sludge, and wash the pad thoroughly with EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate to yield the target amine.
Orthogonal Functionalization in Drug Discovery
The strategic value of 3-bromo-5-methyl-1,2-oxazol-4-amine lies in its capacity for divergent library synthesis. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can rapidly explore chemical space.
Nucleophilic Handle (C4-Amine): Can be derivatized via amide coupling using strong activating agents like or directly reacted with sulfonyl chlorides.
Electrophilic Handle (C3-Bromo): Serves as an ideal coupling partner for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, utilizing catalysts such as Pd(dppf)Cl₂.
Orthogonal functionalization of the 4-amino and 3-bromo handles for library synthesis.
References
1784843-64-6 | 3-Bromo-5-methylisoxazol-4-amine - ChemScene Product Catalog. Link
2287287-05-0 | 3-Bromo-5-methylisoxazol-4-amine hydrochloride - Ambeed Product Index. Link
PubChemLite - C4H5BrN2O - Explore - PubChem / Uni.lu. Link
Product Class 9: Isoxazoles - Science of Synthesis Vol. 11, Thieme Connect. Link
Pharmacological Characterization of [3H]ATPCA as a Substrate... - ACS Chemical Neuroscience. Link
Physical and chemical properties of 3-Bromo-5-methyl-1,2-oxazol-4-amine
An in-depth technical analysis of 3-Bromo-5-methyl-1,2-oxazol-4-amine (commonly referred to as 3-Bromo-5-methylisoxazol-4-amine) requires a rigorous understanding of heterocyclic chemistry. This compound is a highly vers...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 3-Bromo-5-methyl-1,2-oxazol-4-amine (commonly referred to as 3-Bromo-5-methylisoxazol-4-amine) requires a rigorous understanding of heterocyclic chemistry. This compound is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and covalent probes[1].
This whitepaper provides a comprehensive evaluation of its physicochemical properties, structural causality, and field-proven synthetic methodologies, designed for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
The utility of 3-Bromo-5-methyl-1,2-oxazol-4-amine stems from its unique electronic distribution. The 1,2-oxazole (isoxazole) core is highly electron-deficient. The adjacent oxygen and nitrogen atoms exert a strong inductive electron-withdrawing effect (
−I
), which is further amplified by the bromine atom at the C3 position.
This electronic environment fundamentally alters the behavior of the C4-amino group. Unlike typical aliphatic or aromatic amines, the lone pair on the C4-nitrogen is partially delocalized into the electron-poor heterocycle. Consequently, the amine exhibits significantly reduced basicity and nucleophilicity. This is a critical parameter for drug developers, as incorporating this moiety will rarely introduce a basic center that is protonated at physiological pH, thereby influencing the molecule's pharmacokinetic profile and membrane permeability.
Quantitative Data Summary
Below is a consolidated table of the established and predicted physicochemical properties of the free base and its hydrochloride salt[2][3].
The bifunctional nature of this scaffold allows for orthogonal functionalization, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).
C4-Amine Derivatization: Due to the attenuated nucleophilicity of the C4-amine, standard amidation protocols (e.g., using EDCI or HATU at room temperature) often result in poor yields. Successful acylation or sulfonylation typically requires highly activated electrophiles (like acyl chlorides) paired with strong bases (e.g., LiHMDS, NaH) or extended heating.
C3-Bromine Cross-Coupling: The C3-bromine is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. However, the presence of the free primary amine can poison the palladium catalyst or lead to undesired competitive amination. Therefore, transient protection of the amine (typically via Boc-anhydride) is a mandatory prerequisite before executing cross-coupling workflows.
Divergent reactivity map highlighting C4-amine functionalization and C3-bromine cross-coupling.
Experimental Synthesis Protocol
The synthesis of 3-Bromo-5-methyl-1,2-oxazol-4-amine must be carefully designed to prevent the premature cleavage of the sensitive carbon-bromine bond. The most reliable, self-validating route involves the electrophilic nitration of 3-bromo-5-methylisoxazole[5], followed by a chemoselective reduction of the nitro group.
Expertise Note: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a standard method for reducing nitro groups, it is strictly contraindicated here. Palladium-catalyzed hydrogenation will rapidly induce hydrodehalogenation, stripping the bromine from the C3 position. Instead, a dissolving metal reduction (Iron/NH₄Cl) or Tin(II) chloride (SnCl₂) must be employed to guarantee chemoselectivity[6].
Step-by-Step Methodology
Step 1: Mild Electrophilic Nitration
Preparation: Dissolve 1.0 equivalent of 3-bromo-5-methylisoxazole in a 1:1 mixture of glacial acetic acid and acetic anhydride. Cool the reaction vessel to 0 °C using an ice bath.
Reagent Addition: Slowly add 1.5 equivalents of Ammonium Nitrate (NH₄NO₃) in small batches to maintain the internal temperature below 10 °C. Causality: This mild nitration system avoids the runaway exothermic risks and oxidative degradation associated with traditional fuming nitric/sulfuric acid mixtures[6].
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours until TLC indicates complete consumption of the starting material.
Workup: Pour the mixture over crushed ice. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-bromo-5-methyl-4-nitroisoxazole .
Step 2: Chemoselective Reduction
Preparation: Suspend the crude 3-bromo-5-methyl-4-nitroisoxazole (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: NH₄Cl acts as a mild proton source to activate the iron surface without creating a highly acidic environment that could degrade the isoxazole ring.
Reaction: Heat the suspension to 80 °C (reflux) for 2–3 hours. The reaction color will transition to a dark brown/black sludge as iron oxides form.
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with hot ethyl acetate.
Purification: Concentrate the filtrate, dilute with water, and extract with ethyl acetate. Dry and concentrate to afford the crude amine. Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 3-Bromo-5-methyl-1,2-oxazol-4-amine .
Synthetic workflow for 3-Bromo-5-methyl-1,2-oxazol-4-amine via chemoselective reduction.
References
National Institutes of Health (NIH). "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile". PMC - NIH. Available at:[Link]
Google Patents. "CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method". Google Patents.
Toxicity and Safety Data Sheet (SDS) for 3-Bromo-5-methyl-1,2-oxazol-4-amine: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Toxicology, GHS Safety Profiling, and Self-Validating Experimental Protocols Executive Summary In the la...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Mechanistic Toxicology, GHS Safety Profiling, and Self-Validating Experimental Protocols
Executive Summary
In the landscape of modern medicinal chemistry, the isoxazole ring serves as a privileged bioisostere for amides and esters, frequently utilized to improve pharmacokinetic properties. 3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS: 1784843-64-6) is a highly versatile, halogenated heterocyclic building block[1][2]. However, the combination of a primary amine, an electron-withdrawing bromine atom, and the heteroaromatic isoxazole core presents unique toxicological liabilities.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic toxicology, and Safety Data Sheet (SDS) parameters for 3-Bromo-5-methyl-1,2-oxazol-4-amine[3]. Furthermore, it establishes field-proven, self-validating experimental protocols for assessing its cytotoxicity and metabolic stability, ensuring that researchers can handle and evaluate this compound with maximum safety and scientific rigor.
Chemical Identity & Physicochemical Profiling
Before deploying 3-Bromo-5-methyl-1,2-oxazol-4-amine in synthetic workflows or biological assays, it is critical to understand its fundamental properties. The presence of the bromine atom significantly increases the lipophilicity of the molecule, while the primary amine provides a site for both synthetic functionalization and potential metabolic liability[2][4].
Mechanistic Toxicology: Structural Alerts and Causality
The toxicity profile of 3-Bromo-5-methyl-1,2-oxazol-4-amine is driven by two primary structural alerts: the primary aromatic-like amine and the halogenated isoxazole core .
Amine-Driven Metabolic Activation: Primary amines attached to aromatic or heteroaromatic systems are notorious for undergoing Phase I metabolism via Cytochrome P450 (CYP) enzymes. N-hydroxylation of the amine yields a reactive hydroxylamine intermediate. This species can undergo further oxidation to a nitroso derivative, which acts as a potent electrophile, covalently binding to cellular macromolecules and inducing oxidative stress.
Halogenated Isoxazole Reactivity: While fully aromatic isoxazoles are generally stable, the presence of the electron-withdrawing bromine at the C3 position makes the ring susceptible to nucleophilic attack under specific biological conditions. Similar to the natural product acivicin (a 3-chloro-dihydroisoxazole), halogenated isoxazoles can act as latent electrophiles, potentially reacting with active-site cysteines in target proteins[7][8].
Caption: Proposed mechanistic pathway for the metabolic bioactivation and cellular toxicity of the compound.
Safety Data Sheet (SDS) Breakdown and GHS Classification
Based on regulatory notifications and standardized chemical safety databases, 3-Bromo-5-methyl-1,2-oxazol-4-amine requires strict handling protocols. The compound exhibits acute toxicity across multiple exposure routes and acts as a localized irritant[3].
Table 2: GHS Hazard Classifications[3]
Hazard Class
Category
Signal Word
Hazard Code
Description
Acute Toxicity
Category 4
Warning
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation
Category 2
Warning
H315
Causes skin irritation.
Eye Irritation
Category 2A
Warning
H319
Causes serious eye irritation.
STOT SE
Category 3
Warning
H336
May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure).
Precautionary Directives (Causality-Driven)
P261 (Avoid breathing dust/fume/gas/mist/vapors/spray): The compound's potential to cause respiratory irritation and systemic toxicity via inhalation necessitates the use of a certified fume hood or localized exhaust ventilation[6].
P280 (Wear protective gloves/protective clothing/eye protection/face protection): Due to its H312 (dermal toxicity) and H315 (skin irritation) classifications, nitrile gloves of adequate thickness (e.g., >0.11 mm) must be worn. The lipophilic nature of the brominated ring enhances dermal penetration[3].
Self-Validating Experimental Protocols for Toxicity Assessment
To rigorously evaluate the safety profile of 3-Bromo-5-methyl-1,2-oxazol-4-amine in a drug discovery setting, researchers must employ self-validating experimental systems. A self-validating protocol includes internal controls that prove the assay functioned correctly, independent of the test compound's result.
Protocol 1: In Vitro Cytotoxicity Profiling (HepG2 Cell Line)
Rationale: HepG2 cells retain basal levels of CYP450 enzymes, making them an ideal model for assessing both intrinsic cytotoxicity and metabolism-dependent toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation (Self-Validating Step):
Test Compound: Prepare a 10 mM stock of 3-Bromo-5-methyl-1,2-oxazol-4-amine in anhydrous DMSO.
Positive Control: Prepare a 10 mM stock of Chlorpromazine (a known hepatotoxin).
Vehicle Control: 0.5% DMSO in media.
Dosing: Perform a 10-point, 3-fold serial dilution of the test compound and positive control (range: 100 µM to 0.005 µM). Ensure final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity.
Incubation: Expose cells for 48 hours.
Viability Readout (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and solubilize formazan crystals with 100 µL of DMSO.
Quantification: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression. Validation Check: The assay is only valid if the Chlorpromazine IC₅₀ falls within its historical established range (typically 15-30 µM).
Caption: High-throughput self-validating workflow for in vitro cytotoxicity assessment.
Rationale: To confirm the mechanistic hypothesis that the amine undergoes bioactivation, we trap reactive electrophiles using Glutathione (GSH).
Step-by-Step Methodology:
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 3-Bromo-5-methyl-1,2-oxazol-4-amine (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).
Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify mass shifts corresponding to the compound + oxygen + GSH (+321 Da).
Safe Handling, Storage, and Emergency Response
Given the Acute Tox 4 and localized irritant classifications[3], laboratory personnel must adhere to the following strict guidelines:
Storage: Store in a tightly sealed, light-resistant container at 2-8°C[6]. The compound should be kept under an inert atmosphere (argon or nitrogen) if stored for extended periods to prevent oxidative degradation of the amine.
Engineering Controls: All weighing and transfer operations must be conducted inside a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to mitigate H332 (inhalation toxicity) risks[6].
Emergency Spill Response: In the event of a powder spill, do not dry-sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to prevent aerosolization, absorb with inert material (vermiculite or sand), and dispose of as hazardous chemical waste.
References
NextSDS. "3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride - Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
NextSDS. "3-bromo-5-methyl-1,2-oxazol-4-amine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
KOLAB Shop. "3-bromo-5-methyl-1,2-oxazol-4-amine." KOLAB Research Materials. Available at:[Link]
Technical University of Munich (TUM). "Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition." MediaTUM. Available at:[Link]
ACS Publications. "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." Journal of the American Chemical Society. Available at:[Link]
An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-methyl-1,2-oxazol-4-amine in Polar Aprotic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, understanding the physicochemical properties of a potential therapeutic agent is not merely a preliminary step but...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, understanding the physicochemical properties of a potential therapeutic agent is not merely a preliminary step but a cornerstone of a successful research campaign. Among these properties, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to ultimate therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 3-Bromo-5-methyl-1,2-oxazol-4-amine, a heterocyclic amine of interest, within a range of common polar aprotic solvents. For researchers, scientists, and drug development professionals, this document is intended to be a practical and scientifically grounded resource, offering not just experimental protocols but also the underlying rationale that informs best practices in solubility assessment.
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and to disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.
Physicochemical Properties of 3-Bromo-5-methyl-1,2-oxazol-4-amine
To date, extensive experimental data for 3-Bromo-5-methyl-1,2-oxazol-4-amine is not widely available in the public domain. However, we can infer its likely behavior by examining its structural features and the properties of a closely related isomer, 4-Bromo-5-methyl-1,2-oxazol-3-amine.
Table 1: Physicochemical Properties of a 3-Bromo-5-methyl-1,2-oxazol-4-amine Isomer
Property
Value (for 4-Bromo-5-methyl-1,2-oxazol-3-amine)
Source
Molecular Formula
C₄H₅BrN₂O
Molecular Weight
177.00 g/mol
XLogP3
1.1
Hydrogen Bond Donor Count
1 (amine group)
Hydrogen Bond Acceptor Count
3 (amine nitrogen, oxazole nitrogen and oxygen)
The presence of both hydrogen bond donor (the amine group) and multiple acceptor sites suggests that 3-Bromo-5-methyl-1,2-oxazol-4-amine has the potential for complex interactions with solvents. The positive XLogP3 value indicates a degree of lipophilicity. The amine group also suggests a basic character, meaning its ionization state and thus solubility could be influenced by pH in protic solvents; however, in aprotic solvents, this effect is negligible.
Characteristics of Selected Polar Aprotic Solvents
Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, which allow them to dissolve polar compounds.[1][2] Crucially, they lack acidic protons and therefore do not act as hydrogen bond donors.[1][2] This property is particularly relevant as it minimizes solvent caging of anionic species, which can be a factor in certain reaction types.[1] For solubility, their ability to act as hydrogen bond acceptors is a key consideration.
Table 2: Properties of Selected Polar Aprotic Solvents
Solvent
Dielectric Constant (ε)
Dipole Moment (μ, Debye)
Key Features
Dimethyl Sulfoxide (DMSO)
47.2
3.96
Strong hydrogen bond acceptor, dissolves a wide range of polar and nonpolar compounds.[2][3]
N,N-Dimethylformamide (DMF)
38.3
3.82
High boiling point, excellent solvent for many organic and inorganic compounds.[2][3]
Acetonitrile (ACN)
36.6
3.92
Lower viscosity than DMSO and DMF, commonly used in chromatography.[2][3]
Tetrahydrofuran (THF)
7.5
1.75
Lower polarity compared to other solvents in this list, good for dissolving less polar compounds.[1][4]
The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[5] Given the polar functionalities of 3-Bromo-5-methyl-1,2-oxazol-4-amine, it is anticipated to exhibit favorable solubility in polar aprotic solvents. The primary solute-solvent interactions will likely be dipole-dipole forces and hydrogen bonding where the solvent acts as the acceptor and the amine group of the solute acts as the donor.
Figure 1: Conceptual diagram of the primary intermolecular forces driving the dissolution of 3-Bromo-5-methyl-1,2-oxazol-4-amine in a polar aprotic solvent.
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
Orbital shaker with temperature control (incubator shaker)
Centrifuge
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
HPLC column (e.g., C18 reverse-phase)
Experimental Workflow
Figure 2: High-level workflow for the isothermal shake-flask solubility determination.
Step-by-Step Procedure
Preparation of Vials: Add an excess amount of 3-Bromo-5-methyl-1,2-oxazol-4-amine (e.g., 10-20 mg) to each glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent into each vial. Prepare triplicate vials for each solvent to ensure the robustness of the results.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
Phase Separation: After equilibration, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step is crucial to minimize the carryover of solid particles into the sample for analysis.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This filtration step removes any remaining fine particles that could otherwise dissolve during subsequent dilution and lead to an overestimation of solubility.
Dilution: Accurately dilute the filtered saturate with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.
HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid, depending on the compound's properties) is a common starting point. Detection is typically performed at the wavelength of maximum absorbance (λmax) of the compound.
Data Analysis and Reporting
Calibration Curve
Prepare a series of standard solutions of 3-Bromo-5-methyl-1,2-oxazol-4-amine of known concentrations in the HPLC mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.995.
Calculation of Solubility
The concentration of the diluted sample is determined from the calibration curve. The solubility of the compound in the original solvent is then calculated by multiplying the determined concentration by the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Presentation
The solubility data should be presented in a clear and concise table, including the mean solubility and the standard deviation from the triplicate measurements.
Table 3: Illustrative Solubility Data for 3-Bromo-5-methyl-1,2-oxazol-4-amine at 25°C
Solvent
Mean Solubility (mg/mL)
Standard Deviation
Dimethyl Sulfoxide (DMSO)
[Insert experimental value]
[Insert experimental value]
N,N-Dimethylformamide (DMF)
[Insert experimental value]
[Insert experimental value]
Acetonitrile (ACN)
[Insert experimental value]
[Insert experimental value]
Tetrahydrofuran (THF)
[Insert experimental value]
[Insert experimental value]
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several self-validating steps:
Visual Confirmation of Excess Solid: This confirms that the solution has reached saturation.
Triplicate Measurements: The use of three independent samples for each solvent provides statistical confidence in the results.
Validated Analytical Method: The HPLC method must be validated for linearity, accuracy, and precision to ensure reliable quantification.
Kinetic Assessment (Optional but Recommended): Sampling at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached and the solubility value is stable.
Concluding Remarks for the Practicing Scientist
The solubility of a compound is not a single value but a profile that depends on the specific conditions of the solvent and temperature. The methodologies outlined in this guide provide a robust framework for determining the solubility of 3-Bromo-5-methyl-1,2-oxazol-4-amine in polar aprotic solvents. A thorough understanding of this profile is indispensable for making informed decisions in downstream applications, including reaction chemistry, formulation development, and preclinical studies. The causality behind each experimental step, from the choice of the shake-flask method to the specifics of sample preparation and analysis, is geared towards generating high-quality, reproducible data that can be trusted to guide critical project decisions.
References
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
Tan, M., et al. (2018). Selective yields of furfural and hydroxymethylfurfural from glucose in tetrahydrofuran over Hβ zeolite. RSC Advances, 8(49), 27931-27939.
Chemsrc. (2025, September 1). 3-Bromo-5-methyl-1,2-oxazole. [Link]
University of California, Davis. (n.d.). Chapter 8 Notes. [Link]
Quora. (2014, August 22). Why do so many polar aprotic solvents have such high dipole moments relative to water, but have low dielectric constants?[Link]
McDonagh, J. L., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6156-6216.
Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening, 14(6), 469-478.
Chemical Synthesis Database. (2025, May 20). (3-bromo-5-isoxazolyl)methanamine. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). M9 Biopharmaceutics Classification System – Guidance for Industry. [Link]
Chemicool. (n.d.). Examples of High Polarity Solvents. [Link]
U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid Properties. [Link]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. [Link]
Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. [Link]
Indiana University. (n.d.). Effect of Temperature and Solvent on Solubility. [Link]
An In-depth Technical Guide to the Postulated Mechanism of Action of 3-Bromo-5-methyl-1,2-oxazol-4-amine in Biological Assays
This guide provides a comprehensive exploration into the hypothetical mechanism of action of 3-Bromo-5-methyl-1,2-oxazol-4-amine, a compound of interest within the broader class of biologically active isoxazole derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive exploration into the hypothetical mechanism of action of 3-Bromo-5-methyl-1,2-oxazol-4-amine, a compound of interest within the broader class of biologically active isoxazole derivatives. For researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous, albeit theoretical, framework for investigating its potential as a therapeutic agent. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic and structural characteristics of the isoxazole nucleus allow for its derivatives to be tailored to interact with a variety of biological targets, often acting as inhibitors of crucial enzymes or modulators of cellular signaling pathways.[3][4]
Our central hypothesis is that 3-Bromo-5-methyl-1,2-oxazol-4-amine functions as a competitive inhibitor of a specific protein kinase within a key cancer-related signaling pathway. This proposition is founded on the prevalence of isoxazole-containing molecules as kinase inhibitors and the specific substitutions on the isoxazole ring of the compound . The 4-amino group can act as a crucial hydrogen bond donor, while the 3-bromo substituent can occupy a hydrophobic pocket within the ATP-binding site of a kinase. The 5-methyl group can further contribute to binding affinity through van der Waals interactions.
This guide will delineate a systematic approach to first, screen for broad cytotoxic effects, and then to identify a specific kinase target and elucidate the molecular interactions underpinning the inhibitory activity of 3-Bromo-5-methyl-1,2-oxazol-4-amine.
Part 1: Initial Cellular Screening for Bioactivity
The initial phase of investigation focuses on establishing the cytotoxic potential of 3-Bromo-5-methyl-1,2-oxazol-4-amine against a panel of cancer cell lines. This provides a broad-spectrum view of its anti-proliferative activity and helps in selecting the most sensitive cell line for further mechanistic studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of 3-Bromo-5-methyl-1,2-oxazol-4-amine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical IC50 Values
Cell Line
Tissue of Origin
Hypothetical IC50 (µM) of 3-Bromo-5-methyl-1,2-oxazol-4-amine
MCF-7
Breast Cancer
8.5
A549
Lung Cancer
15.2
HCT116
Colon Cancer
5.1
Based on these hypothetical results, the HCT116 colon cancer cell line would be selected for further in-depth studies due to its higher sensitivity.
Part 2: Kinase Inhibition Profiling
To test the hypothesis that 3-Bromo-5-methyl-1,2-oxazol-4-amine is a kinase inhibitor, a broad kinase panel screening is the logical next step. This will help identify the specific kinase or kinase family that is most potently inhibited by the compound.
Experimental Workflow: Kinase Panel Screening
A commercially available kinase profiling service (e.g., Eurofins, Promega) would be utilized to screen the compound against a large panel of recombinant human kinases. The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced.
Caption: Workflow for identifying target kinases.
Data Presentation: Hypothetical Kinase Inhibition Data
Kinase Target
Kinase Family
Hypothetical % Inhibition at 10 µM
EGFR
Receptor Tyrosine Kinase
12%
MEK1
Serine/Threonine Kinase
85%
PI3Kα
Lipid Kinase
20%
CDK2
Cyclin-Dependent Kinase
7%
These hypothetical results suggest that MEK1, a key component of the MAPK/ERK signaling pathway, is a primary target of 3-Bromo-5-methyl-1,2-oxazol-4-amine.
Part 3: Elucidating the Mechanism of MEK1 Inhibition
Having identified a putative target, the next steps involve validating this interaction within a cellular context and determining the mode of inhibition.
Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation
Western blotting can be used to assess the phosphorylation status of key proteins downstream of MEK1, such as ERK1/2, in HCT116 cells treated with the compound.
Step-by-Step Methodology:
Cell Treatment: Treat HCT116 cells with varying concentrations of 3-Bromo-5-methyl-1,2-oxazol-4-amine for a specified time (e.g., 2 hours).
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.
Proposed Signaling Pathway and Point of Inhibition
Caption: Proposed inhibition of the MAPK/ERK pathway.
Experimental Protocol: In Vitro MEK1 Kinase Assay with Varying ATP Concentrations
To determine if 3-Bromo-5-methyl-1,2-oxazol-4-amine is a competitive inhibitor of MEK1, an in vitro kinase assay will be performed with a fixed concentration of the compound and varying concentrations of ATP.
Step-by-Step Methodology:
Reaction Setup: In a 96-well plate, set up reactions containing recombinant MEK1 enzyme, a kinase buffer, a substrate (e.g., inactive ERK2), and varying concentrations of ATP (e.g., 1, 5, 10, 25, 50, 100 µM).
Inhibitor Addition: Add a fixed concentration of 3-Bromo-5-methyl-1,2-oxazol-4-amine (e.g., its IC50 value) or vehicle control to the respective wells.
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 30 minutes).
Reaction Termination and Detection: Terminate the reaction and quantify the amount of phosphorylated ERK2 using an appropriate method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
Data Analysis: Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax in the presence and absence of the inhibitor.
A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
Conclusion
This technical guide has outlined a systematic and scientifically grounded approach to investigate the hypothetical mechanism of action of 3-Bromo-5-methyl-1,2-oxazol-4-amine as a MEK1 kinase inhibitor. The proposed experimental workflow, from broad cellular screening to specific enzymatic assays, provides a robust framework for validating this hypothesis. The unique structural features of this isoxazole derivative make it a compelling candidate for further exploration in the realm of targeted cancer therapy. The insights gained from such studies will be invaluable for the rational design and development of next-generation isoxazole-based therapeutics.
References
The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery - Benchchem.
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
Advances in isoxazole chemistry and their role in drug discovery - PMC.
Advances in isoxazole chemistry and their role in drug discovery - CoLab.ws.
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed.
Application Notes & Protocols: The Strategic Use of 3-Bromo-5-methyl-1,2-oxazol-4-amine as a Versatile Building Block in Modern Drug Discovery
Introduction: The Privileged Role of the Isoxazole Scaffold In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrog...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Role of the Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics due to its unique electronic properties, metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] Isoxazole derivatives are well-documented for their extensive biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
A key strategy in modern drug design is the use of bioisosterism, where one functional group is replaced by another to enhance a molecule's pharmacological profile without losing its desired biological activity.[4] The isoxazole ring is a highly effective bioisostere for common functionalities like amides and esters, often conferring improved metabolic stability and oral bioavailability.[2][5]
This guide focuses on a particularly versatile building block: 3-Bromo-5-methyl-1,2-oxazol-4-amine . This compound offers two distinct and orthogonal reactive sites: a bromine atom at the C3 position, ideal for carbon-carbon and carbon-nitrogen bond formation via transition-metal catalysis, and a primary amine at the C4 position, ready for derivatization. This dual functionality enables the rapid and divergent synthesis of extensive compound libraries, accelerating the structure-activity relationship (SAR) studies crucial for identifying lead compounds.
Compound Data and Safety Profile
Accurate identification and safe handling are paramount. The following tables summarize the essential physicochemical and safety information for 3-Bromo-5-methyl-1,2-oxazol-4-amine and its common salt form.
Table 2: Hazard Identification and Safety Precautions
Hazard Class
GHS Classification
Precautionary Measures & Handling
Acute Toxicity
Category 4 (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10] Use only in a well-ventilated area, preferably a chemical fume hood.[10]
Skin Irritation
Category 2
Causes skin irritation.[8][9] Wear protective gloves and clothing.[10]
Eye Irritation
Category 2A
Causes serious eye irritation.[8][9] Wear safety glasses with side-shields or goggles.[10]
Target Organ Toxicity
STOT SE 3 (Respiratory)
May cause respiratory irritation.[8][9] Avoid breathing dust/fumes.[10]
First Aid
General
If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. If swallowed, rinse mouth and seek medical attention.[9][10]
Storage
Store in a cool, well-ventilated place. Keep container tightly closed.
Synthetic Strategy: A Divergent Approach
The power of 3-Bromo-5-methyl-1,2-oxazol-4-amine lies in its two chemically distinct reactive handles. The C-Br bond is readily functionalized using palladium-catalyzed cross-coupling reactions, while the nucleophilic amine group can be acylated, alkylated, or used in condensations. This allows for a divergent synthetic approach from a single starting material.
Caption: Divergent synthetic pathways from the core building block.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, enabling the introduction of various aryl or heteroaryl moieties at the C3 position. This is fundamental for exploring the SAR of the "right-hand side" of a potential drug molecule.
Rationale: The electron-deficient nature of the isoxazole ring facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, a critical step in the catalytic cycle. The choice of base and solvent system is crucial for efficient transmetalation and to prevent decomposition of the boronic acid.[11]
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
Solvent: 1,4-Dioxane and Water (4:1 v/v mixture)
Inert Gas (Argon or Nitrogen)
Step-by-Step Protocol:
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[12]
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.[13]
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[12] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired 3-aryl-5-methyl-1,2-oxazol-4-amine.[13]
Table 3: Recommended Conditions for Suzuki Coupling
For the synthesis of compounds where a nitrogen-linked substituent is desired at the C3 position, the Buchwald-Hartwig amination is the premier method. This reaction is essential for accessing diarylamines or alkylarylamines, which are common motifs in kinase inhibitors.
Rationale: This palladium-catalyzed C-N bond-forming reaction requires a careful selection of a bulky phosphine ligand, which facilitates the crucial reductive elimination step to form the product and regenerate the active Pd(0) catalyst. The choice of a strong, non-nucleophilic base like NaOt-Bu or LHMDS is critical for deprotonating the amine coupling partner.[15][16]
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
Anhydrous, degassed Toluene or Dioxane
Inert Gas (Argon or Nitrogen)
Step-by-Step Protocol:
Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add a small amount of anhydrous solvent and stir for 15-20 minutes.[16]
Reaction Setup: In a separate dry flask, add 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 equiv) and the base (e.g., NaOt-Bu, 1.4 equiv).[15]
Assembly: Under an inert atmosphere, add anhydrous, degassed solvent to the substrate/base mixture. Then, add the amine coupling partner (1.2 equiv) via syringe, followed by the pre-formed catalyst solution.
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.[17]
Purification: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Application Example: Synthesis of a Kinase Inhibitor Scaffold
Many potent kinase inhibitors, particularly those targeting the VEGFR and PDGFR families, feature a 3-amino-isoxazole core linked to an N,N'-diaryl urea moiety.[3][18] This structural motif effectively forms hydrogen bonds with the kinase hinge region while the diaryl urea occupies a hydrophobic back pocket.[18] 3-Bromo-5-methyl-1,2-oxazol-4-amine is an ideal starting point for constructing such scaffolds.
Proposed Synthetic Pathway
This two-step sequence first installs a phenyl group via Suzuki coupling and then forms the critical urea linkage.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS: 1784843-64-6) / Hydrochloride salt (CAS: 2287287-05-0)[1][2]
Executive Summary
The functionalization of heteroarylamines is a cornerstone of modern medicinal chemistry and agrochemical development. However, 3-bromo-5-methyl-1,2-oxazol-4-amine presents a unique synthetic challenge. The primary amino group at the C4 position is highly deactivated due to the electron-withdrawing nature of the isoxazole core and is sterically encumbered by adjacent substituents.
This application note provides a comprehensive, field-proven guide to overcoming these physicochemical barriers. By detailing the causality behind catalyst selection, thermodynamic control, and self-validating experimental workflows, this guide empowers chemists to successfully execute N-acylation, sulfonylation, and transition-metal-catalyzed cross-coupling (Buchwald-Hartwig amination) on this deactivated scaffold.
Physicochemical Profiling & Mechanistic Insights
To functionalize an amine effectively, one must first understand its electronic and steric environment. The C4-amino group in 3-bromo-5-methyl-1,2-oxazol-4-amine is exceptionally poor at acting as a nucleophile due to two compounding factors:
Steric Hindrance: The amine is "sandwiched" between a bulky bromine atom at the C3 position and a methyl group at the C5 position. This ortho-disubstitution severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on electrophiles[3][4].
Electronic Deactivation: The isoxazole ring is inherently electron-deficient. Furthermore, the strong inductive electron-withdrawing effect (-I effect) of the C3 bromine atom pulls electron density away from the nitrogen lone pair, drastically lowering its pKa and nucleophilicity.
Because of these factors, standard functionalization conditions (e.g., mixing an acyl chloride with triethylamine at room temperature) will typically result in recovered starting material or trace yields. Overcoming this requires nucleophilic catalysis (e.g., DMAP) or transition-metal activation [5][6].
Fig 1: Physicochemical barriers to the functionalization of 3-bromo-5-methyl-1,2-oxazol-4-amine.
Strategic Functionalization Workflows
To bypass the inherent lack of reactivity, synthetic strategies must alter the standard mechanistic pathways.
N-Acylation via Nucleophilic Catalysis: Utilizing 4-Dimethylaminopyridine (DMAP)[4] is mandatory. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive than the parent acyl chloride, forcing the sterically hindered isoxazol-4-amine to react[4][5].
Buchwald-Hartwig Cross-Coupling: To synthesize secondary heteroarylamines, traditional SNAr or alkylation methods fail. The Buchwald-Hartwig amination[6] circumvents nucleophilic substitution entirely by utilizing Palladium to undergo oxidative addition into an aryl halide, followed by coordination of the deactivated amine and subsequent reductive elimination[6][7].
Fig 2: Divergent synthetic workflows for the functionalization of the deactivated C4-amino group.
Quantitative Reaction Metrics
The following table summarizes the optimized thermodynamic and stoichiometric parameters required for successful functionalization.
Table 1: Comparative Functionalization Conditions and Predictive Metrics
Reaction Type
Reagents / Catalyst System
Temp (°C)
Time (h)
Expected Yield
Key Mechanistic Driver
N-Acylation
Acyl Cl (1.2 eq), Et₃N (2.0 eq), DMAP (0.2 eq)
0 → 25
4–12
70–85%
Nucleophilic catalysis via N-acylpyridinium
Sulfonylation
Sulfonyl Cl (1.5 eq), Pyridine (Solvent)
25 → 60
12–24
60–80%
Base-mediated HCl scavenging & activation
Buchwald-Hartwig
Aryl-Br, Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
90–100
16–24
50–75%
Transition-metal oxidative addition
Reductive Amination
Aldehyde (1.5 eq), TiCl₄ (1.0 eq), NaBH₃CN
25 → 60
24–48
30–50%
Lewis acid activation of the carbonyl
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Visual and chemical checkpoints are embedded within the steps to ensure the reaction is proceeding as mechanistically intended.
Protocol A: DMAP-Catalyzed N-Acylation of 3-Bromo-5-methyl-1,2-oxazol-4-amine
Causality Note: Triethylamine (Et₃N) alone is insufficient to drive this reaction due to the amine's steric hindrance. DMAP is strictly required to lower the activation energy barrier[4][5].
Materials:
3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 mmol)
Acyl chloride (1.2 mmol)
Triethylamine (2.0 mmol)
4-Dimethylaminopyridine (DMAP) (0.2 mmol)
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the isoxazol-4-amine, Et₃N, and DMAP in anhydrous DCM.
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Reasoning: Acyl chloride addition is exothermic; controlling the temperature prevents degradation and limits di-acylation.
Electrophile Addition: Add the acyl chloride dropwise over 5 minutes.
Self-Validation Check: The immediate formation of a fine white precipitate (Et₃N·HCl salt) confirms the initiation of the acylation event and successful scavenging of HCl[4]. If the solution remains completely clear, the acyl chloride may be hydrolyzed.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progress via LC-MS or TLC (Hexanes/EtOAc 7:3).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1N HCl (to remove DMAP and unreacted Et₃N), followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Causality Note: The coupling of heteroarylamines requires bulky, bidentate phosphine ligands (like Xantphos) to prevent catalyst poisoning by the isoxazole nitrogen and to facilitate reductive elimination[6][7]. Furthermore, recent advancements have shown that micellar conditions can also enhance the coupling of challenging heteroarylamines[8].
Materials:
3-Bromo-5-methyl-1,2-oxazol-4-amine (1.2 mmol)
Aryl bromide or iodide (1.0 mmol)
Pd₂(dba)₃ (0.05 mmol, 5 mol%)
Xantphos or BrettPhos (0.10 mmol, 10 mol%)
Cs₂CO₃ (2.0 mmol)
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Procedure:
Assembly: To an oven-dried Schlenk tube, add the isoxazol-4-amine, aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
Atmospheric Control (Critical): Seal the tube with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Reasoning: Pd(0) is highly sensitive to oxidation. Oxygen ingress will immediately kill the catalytic cycle.
Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.
Self-Validation Check: Upon initial mixing at room temperature, the solution will appear dark purple/red due to the Pd₂(dba)₃.
Heating & Activation: Heat the reaction mixture to 100 °C in an oil bath.
Self-Validation Check: Within 15–30 minutes of heating, the solution should transition to a clear yellow/orange color. This optical shift visually validates the successful dissociation of dba and the formation of the active, ligand-bound Pd(0) catalytic species. If the solution turns opaque black and deposits a mirror on the glass, the catalyst has decomposed into inactive "Pd black".
Completion & Isolation: Stir at 100 °C for 16–24 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate and purify via silica gel chromatography.
Troubleshooting & Analytical Validation
When functionalizing highly deactivated amines, deviations in yield are common. Use the following matrix to diagnose and correct protocol failures.
Observed Issue
Mechanistic Cause
Corrective Action
No conversion in Acylation
HCl byproduct protonated the starting amine, rendering it completely non-nucleophilic[4].
Increase base equivalents (use DIPEA instead of Et₃N). Ensure DMAP is fresh and dry.
Formation of Di-acylated product
Excess electrophile combined with extended reaction times.
Strictly control stoichiometry to 1.05–1.1 eq of acyl chloride. Quench immediately upon consumption of starting material.
Rapid Pd Black formation in BHA
Oxygen ingress or ligand degradation outcompeting oxidative addition.
Rigorously degas solvents (freeze-pump-thaw method). Increase ligand loading to 12 mol% to stabilize Pd(0).
Low yield in Reductive Amination
Imine formation is thermodynamically unfavorable due to low amine nucleophilicity.
Pre-form the imine using TiCl₄ (1.0 eq) before adding the reducing agent (NaBH₃CN).
References
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. DOI: 10.1002/anie.201904795. Retrieved from: [Link][6][7]
Graham, J. S., Hunter, J. H., & Waring, M. J. (2021). Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(23), 16752-16763. DOI: 10.1021/acs.joc.1c02118. Retrieved from: [Link][8]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Detailed Application Notes and Protocols.
Executive Summary & Structural Rationale
3-Bromo-5-methyl-1,2-oxazol-4-amine (also known as 3-bromo-5-methylisoxazol-4-amine) is a privileged, bifunctional heterocyclic building block highly valued in modern drug discovery[1]. It serves as a rigid bioisostere for phenyl or heteroaryl rings while providing two orthogonal vectors for late-stage functionalization: the C3-bromide and the C4-amine.
As a Senior Application Scientist, it is critical to understand the causality behind its reactivity to design successful synthetic routes:
The C5-Methyl Stabilization: Unsubstituted isoxazoles are notoriously prone to base-induced N–O bond cleavage (ring-opening) under standard cross-coupling conditions. The presence of the C5-methyl group provides essential steric bulk and electronic stabilization, rendering the isoxazole core robust against harsh basic or reductive environments[2].
Electronic Deactivation of the C3-Bromide: The C4-amino group acts as a strong internal electron donor via resonance. This electron density significantly reduces the electrophilicity of the adjacent C3-bromide compared to a standard aryl bromide. Consequently, oxidative addition of Palladium at the C3–Br bond is energetically demanding, requiring electron-rich bidentate phosphine ligands (e.g., dppf) and elevated temperatures[3].
Steric Hindrance at the C4-Amine: The primary amine is flanked by the bulky C3-bromo and C5-methyl groups. This dual steric shielding makes the amine a poor nucleophile for standard acylations, necessitating highly efficient coupling reagents (e.g., HATU) to drive amidation.
Core Applications & Mechanistic Insights
Application A: Palladium-Catalyzed Cross-Coupling at the C3-Position
The C3-bromide is the primary handle for carbon-carbon bond formation. Suzuki-Miyaura and Sonogashira cross-couplings are the most reliable methods for introducing aryl, heteroaryl, or alkynyl substituents. Because the C4-amine deactivates the C3-bromide, catalysts with large bite angles, such as
Pd(dppf)Cl2
, are required to accelerate the rate-limiting oxidative addition step[3].
Application B: Derivatization of the C4-Amino Group
Functionalization of the C4-amine is widely used to synthesize amide or urea-based kinase inhibitors. Due to the steric hindrance described above, standard reactions with carboxylic acids and EDC/HOBt often stall. Employing uronium-based coupling reagents like HATU generates a highly reactive 7-azabenzotriazole active ester, effectively overcoming the steric barrier to form the desired amide bond.
Application C: Annulation to Fused Bicyclic Systems
The proximity of the C4-amine and the C3-position allows for the construction of fused bicyclic systems. By functionalizing the C3-position with a cyano or amide group, subsequent condensation with orthoesters or formamide yields isoxazolo[4,5-d]pyrimidines . These fused scaffolds are potent purine antagonists and are heavily utilized in the development of targeted oncology therapeutics[4].
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters for the divergent functionalization of 3-bromo-5-methyl-1,2-oxazol-4-amine.
Transformation
Target Vector
Reagents / Catalyst
Solvent & Temp
Typical Yield
Mechanistic Causality
Suzuki Coupling
C3-Bromide
Ar-B(OH)2
,
Pd(dppf)Cl2
,
K2CO3
1,4-Dioxane/
H2O
(4:1), 90°C
65–85%
Bidentate ligand required to overcome C4-NH₂ electronic deactivation.
Amidation
C4-Amine
R-COOH, HATU, DIPEA
DMF, 25–50°C
70–90%
HATU generates a highly reactive ester to bypass C3/C5 steric shielding.
Annulation
C3/C4-Positions
Formamide or Orthoesters
Neat or EtOH, 120°C
40–60%
High thermal energy required to drive cyclodehydration to the fused pyrimidine.
Experimental Protocols (Self-Validating Systems)
Protocol 1: C3-Suzuki-Miyaura Arylation
This protocol utilizes a self-validating visual cue (palladium black precipitation) and LC-MS tracking to ensure complete conversion.
Preparation & Degassing: In a 20 mL microwave vial, combine 3-bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and
K2CO3
(3.0 eq). Add a solvent mixture of 1,4-Dioxane/
H2O
(4:1, 0.2 M). Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq) under a positive stream of Argon. Seal the vial.
Reaction: Heat the mixture at 90°C for 4–6 hours. Monitor via LC-MS. The reaction is self-validating when the starting material mass (
[M+H]+≈177/179
) is replaced by the product mass, accompanied by the precipitation of black palladium particles (indicating catalyst turnover and eventual deactivation).
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate for column chromatography.
Protocol 2: C4-Amidation via HATU
Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: The solution will turn pale yellow, validating the formation of the active HOAt ester.
Coupling: Add 3-bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq) to the activated mixture. Heat to 50°C if the reaction stalls at room temperature (due to steric hindrance). Stir for 12 hours.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove residual DMF. Dry, concentrate, and purify via silica gel chromatography.
Preventing degradation of 3-Bromo-5-methyl-1,2-oxazol-4-amine during long-term storage
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS: 1784843-64-6)[1]. This document is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS: 1784843-64-6)[1]. This document is designed for researchers, scientists, and drug development professionals who utilize this critical isoxazole building block. As a substituted heterocyclic amine, its stability is paramount for ensuring the reproducibility of experimental results and the integrity of synthetic pathways. This guide provides in-depth, field-proven insights into preventing its degradation during long-term storage, structured through common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and handling of 3-Bromo-5-methyl-1,2-oxazol-4-amine.
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The stability of 3-Bromo-5-methyl-1,2-oxazol-4-amine is influenced by four primary factors: temperature, atmosphere (oxygen), moisture, and light. Many active pharmaceutical ingredients (APIs) and their intermediates are sensitive to these environmental conditions, which can compromise their stability and efficacy over time[2][3].
Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of potential degradation reactions such as hydrolysis or ring cleavage[2][3].
Atmosphere (Oxygen): The electron-rich amino group and the isoxazole ring system can be susceptible to oxidation, leading to the formation of colored impurities and loss of potency. Handling and storing the compound under an inert atmosphere is a key preventative measure[4].
Moisture (Humidity): The presence of water can facilitate the hydrolysis of the isoxazole ring. Some isoxazole derivatives are known to undergo base-catalyzed ring-opening, a process that is significantly accelerated by the presence of water[4][5]. Strict moisture control is therefore essential.
Light (UV/Visible): Heterocyclic aromatic compounds, including oxazoles, can be susceptible to photolytic degradation[4][6]. Exposure to ambient or UV light can provide the energy needed to initiate bond cleavage and the formation of undesired byproducts.
Q2: I've just received a new batch. What are the ideal conditions for its long-term storage?
A2: To maximize the shelf-life and preserve the integrity of 3-Bromo-5-methyl-1,2-oxazol-4-amine, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.
Parameter
Optimal Condition
Causality / Rationale
Temperature
-20°C to -80°C
Reduces the rate of all potential chemical degradation reactions by minimizing molecular motion[3][7]. Frozen storage provides a significantly longer product shelf life[7].
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, preventing oxidative degradation of the amine functionality and the heterocyclic ring[4].
Light
In the Dark (Amber Vial)
Protects the compound from photolytic cleavage and subsequent decomposition pathways common to N-heterocycles[4][6].
Moisture
Dry / Desiccated
Minimizes the risk of acid or base-catalyzed hydrolysis of the isoxazole ring, which can lead to ring-opening[4][5][8].
Container
Tightly Sealed, Chemically Inert
Prevents contamination and exposure to ambient air and humidity. Use vials with PTFE-lined caps.
Q3: How can I visually or analytically determine if my stored sample has begun to degrade?
A3: Degradation can manifest in several ways:
Visual Inspection: The first sign of degradation is often a change in physical appearance. A pure compound should be a consistent, free-flowing solid. Any discoloration (e.g., changing from off-white to yellow or brown), clumping, or change in texture may indicate the presence of impurities[8].
Analytical Confirmation: Visual signs must always be confirmed with analytical data. The gold-standard technique is High-Performance Liquid Chromatography (HPLC) . A properly developed HPLC method will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new, often more polar, impurity peaks[4][9]. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems you might encounter, linking them to the underlying chemical mechanisms.
Issue 1: My solid sample, stored in a freezer, has developed a yellow or brownish tint over several months.
Most Probable Cause: This is a classic sign of oxidation or photodecomposition . Even at low temperatures, slow oxidation can occur if the container is not properly sealed under an inert atmosphere. Trace amounts of oxygen can lead to the formation of highly colored, conjugated byproducts over time. Additionally, repeated removal from the freezer into ambient light can cause cumulative photolytic damage[4].
Recommended Actions & Preventative Measures:
Re-analyze Purity: Immediately perform an HPLC analysis to quantify the purity of the material and characterize the impurity profile.
Inert Atmosphere Packaging: When storing for the long term, flush the vial with a stream of dry argon or nitrogen before sealing tightly. For larger quantities, consider using a vacuum sealer with inert gas backfill.
Aliquot Samples: To prevent repeated exposure of the bulk material to air and light, aliquot the compound into smaller, single-use vials upon receipt. This ensures the primary stock remains pristine.
Issue 2: HPLC analysis of my stored material shows a new, significant peak at an earlier retention time.
Most Probable Cause: The appearance of a new, earlier-eluting (more polar) peak is a strong indicator of hydrolytic degradation . The isoxazole N-O bond is susceptible to cleavage, which can lead to a ring-opened product[10][11]. This resulting α-cyano ketone or related species is significantly more polar than the parent heterocyclic amine and will thus have a shorter retention time on a reverse-phase HPLC column.
Recommended Actions & Preventative Measures:
Confirm Identity: Use LC-MS to determine the mass of the new peak. This can help confirm if it corresponds to a predicted hydrolytic degradation product.
Ensure Anhydrous Conditions: Store the compound in a desiccator, even within a freezer, to protect it from ambient moisture. When handling the compound, do so in a low-humidity environment or a glove box if possible. Use only dry solvents and glassware in your experiments.
pH Control: Isoxazole rings can be unstable at basic pH[5]. Ensure that the compound is not stored in proximity to volatile bases or on surfaces that may be basic.
Diagram of Potential Degradation Pathways
The following diagram illustrates the primary vulnerabilities of the 3-Bromo-5-methyl-1,2-oxazol-4-amine structure.
Caption: Key degradation pathways for 3-Bromo-5-methyl-1,2-oxazol-4-amine.
Part 3: Experimental Protocols & Workflow
To empower users to validate their own material, this section provides a standardized protocol for purity analysis and a logical troubleshooting workflow.
Protocol 1: SOP for Purity Assessment by Reverse-Phase HPLC
This protocol provides a general starting point for assessing the purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine. Method optimization may be required based on available equipment and specific impurities.
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a 1 mg/mL stock solution.
Vortex thoroughly to ensure complete dissolution.
Perform a 1:10 dilution by taking 100 µL of the stock solution and adding it to 900 µL of the diluent for a final concentration of 100 µg/mL.
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Compare the % purity and impurity profile to the certificate of analysis and/or previous measurements of the same batch.
Troubleshooting Workflow Diagram
Use this workflow to diagnose and resolve stability issues systematically.
Caption: A logical workflow for troubleshooting compound degradation issues.
References
NextSDS. (n.d.). 3-bromo-5-methyl-1,2-oxazol-4-amine — Chemical Substance Information.
BenchChem. (2025). Stability issues of the oxazole ring.
Arborpharmchem. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
Withers, K. T., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
Marciniak, M., & Gentile, C. (2017, June 1). Storing and Shipping Frozen APIs in Single-Use Containers. BioPharm International.
Houk, K. N., et al. (1996). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Journal of the American Chemical Society.
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES.
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
Anonymous. (2019, October 23). What would you do if the final Advanced Pharmaceutical Intermediate (API) in phase III changes color upon storage? Quora.
ResearchGate. (n.d.). Formation and photostability of N-heterocycles in space.
U.S. Army Medical Research and Development Command. (1971, December 22). PHOTOCHEMISTRY OF HETEROCYCLIC COMPOUNDS. A LITERATURE SURVEY. DTIC.
Sharma, D. K., et al. (2013, June 15). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.
Wang, Y., et al. (2015, August 17). Bacterial degradation of monocyclic aromatic amines. Frontiers.
Bakthavatchalam, R., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Royal Society of Chemistry. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
Ramisetti, N. R., & Kuntam, U. B. (2011, July 1). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
National Center for Biotechnology Information. (n.d.). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
Technical Support Center: Crystallization Optimization for 3-Bromo-5-methyl-1,2-oxazol-4-amine
Overview Welcome to the Process Chemistry Support Center. This living document provides mechanistic troubleshooting, quantitative data, and self-validating protocols for the crystallization of 3-Bromo-5-methyl-1,2-oxazol...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Process Chemistry Support Center. This living document provides mechanistic troubleshooting, quantitative data, and self-validating protocols for the crystallization of 3-Bromo-5-methyl-1,2-oxazol-4-amine. Because this molecule features a highly polarizable bromine atom, a hydrogen-bonding amine, and a lipophilic isoxazole core, its crystallization is highly susceptible to kinetic trapping and Liquid-Liquid Phase Separation (LLPS).
Section 1: Core Causality & Solvent Selection
Q: How do the structural features of 3-Bromo-5-methyl-1,2-oxazol-4-amine dictate my solvent strategy?A: The molecule's architecture forces a competition between different intermolecular forces during lattice formation:
The Primary Amine (-NH₂): Acts as a strong hydrogen bond donor and acceptor. Protic solvents (e.g., methanol, ethanol) solvate this group aggressively. If the solvent-solute hydrogen bonds are stronger than the solute-solute interactions, primary nucleation is kinetically delayed.
The Bromine Atom (-Br): A heavy halogen capable of forming highly directional halogen bonds. This requires precise geometric alignment during nucleation, which is easily disrupted by rapid cooling.
The Isoxazole Ring & Methyl Group: Confer lipophilicity, demanding an organic continuous phase.
Expert Insight: Relying on a single solvent usually fails. Purely non-polar solvents yield negligible solubility, while purely polar protic solvents delay nucleation until the system crashes out as an amorphous solid. A binary solvent system (e.g., Ethyl Acetate/Heptane or Ethanol/Water) is required to balance thermodynamic solubility with kinetic nucleation rates.
Section 2: Troubleshooting "Oiling Out" (LLPS)
Q: My crystallization is yielding a sticky, biphasic emulsion instead of a solid suspension. What is happening mechanically?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known in process chemistry as "oiling out." This occurs when the supersaturated system hits a miscibility gap before crossing the metastable zone boundary for solid nucleation. Because the integration of the isoxazole molecules into the crystal lattice is kinetically hindered, the solute separates into a secondary, solute-rich liquid phase (an emulsion) instead of forming a crystalline solid[1].
Q: How do I force the system back into thermodynamic control?A: Oiling out is primarily a kinetic phenomenon driven by excessive supersaturation. To correct this, you must manipulate the phase diagram:
Reduce Initial Concentration: At high concentrations, the LLPS boundary and the solubility curve often merge. Diluting the system widens the gap between these curves, allowing solid nucleation to occur before liquid separation[2].
Implement an Aggressive Seeding Strategy: Adding 0.1% to 0.3% w/w seed crystals bypasses the high activation energy required for primary nucleation. The solute deposits directly onto the seeds, rapidly depleting the supersaturation and pulling the system away from the LLPS zone[2].
Decrease the Cooling Rate: Rapid cooling pushes the system deep into the miscibility gap. Slowing the cooling rate to 0.1–0.2 °C/min allows crystal growth to consume supersaturation faster than oil droplets can form[3].
Workflow of thermodynamic vs kinetic control in crystallization to prevent LLPS.
Section 3: Quantitative Solvent Screening Matrix
Q: What are the baseline metrics for selecting an anti-solvent system?A: The table below summarizes the thermodynamic and kinetic behaviors of isoxazole amines across standard binary solvent systems[4].
Solvent / Anti-Solvent System
Dielectric Constant (ε)
Solubility Profile
Nucleation Kinetics
LLPS (Oiling Out) Risk
Recommended Optimization Action
Ethanol / Water (50:50)
~50
High at 55°C
Slow (H-bond hindered)
High
Seed at low supersaturation; cool at <0.2°C/min.
Ethyl Acetate / Heptane
6.0 / 1.9
Moderate
Fast
Low
Ideal for standard cooling crystallization.
DCM / Hexane
8.9 / 1.8
Very High
Moderate
Moderate
Use for evaporative crystallization only.
Acetone / Water
20.7 / 80
High
Very Slow
Very High
Avoid unless utilizing prolonged slurry aging.
Section 4: Self-Validating Experimental Protocol
Q: What is the standard operating procedure for a seeded cooling crystallization of this compound?A: Below is a self-validating protocol designed to ensure thermodynamic control and prevent solvent entrapment.
Step-by-Step Methodology:
Dissolution: Suspend crude 3-Bromo-5-methyl-1,2-oxazol-4-amine in a 50:50 v/v Ethanol/Water mixture (approx. 150 mg/mL). Heat the jacketed reactor to 55 °C under moderate agitation (400 rpm) until complete dissolution is achieved[2].
Polish Filtration: Pass the hot solution through a 0.45 μm PTFE filter into a pre-heated receiving vessel to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.
Controlled Cooling (Phase 1): Cool the solution from 55 °C to 40 °C at a strict rate of 0.2 °C/min.
Self-Validation Checkpoint: Monitor via in-situ video microscopy or visual inspection. The solution must remain perfectly clear. If turbidity (emulsion droplets) appears, the system has oiled out. Corrective Action: Reheat to 60 °C to dissolve the oil, add 10% more ethanol, and restart cooling.
Seeding: At 40 °C (within the metastable zone), add 0.2% w/w of pure, milled 3-Bromo-5-methyl-1,2-oxazol-4-amine seed crystals.
Aging: Hold the temperature at 40 °C for 60 minutes. This allows the seed crystals to relieve the initial supersaturation, establishing a robust secondary nucleation environment.
Deep Cooling (Phase 2): Cool the suspension from 40 °C to 5 °C at 0.1 °C/min.
Isolation: Filter the resulting suspension, wash the filter cake with a pre-chilled (5 °C) 20:80 Ethanol/Water mixture, and dry under vacuum at 40 °C to constant weight.
Step-by-step thermodynamic cooling crystallization protocol with seeding.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use anti-solvent addition instead of cooling?A: Yes, but it carries a higher risk of localized supersaturation. If adding an anti-solvent (e.g., water to an ethanol solution), it must be added dropwise via a subsurface dosing tube under high shear agitation. Surface addition often causes localized oiling out at the droplet interface, which then coalesces into a stable emulsion[4].
Q: My crystals are forming, but they are highly agglomerated and trap solvent. Why?A: Agglomeration is a secondary symptom of bypassing the oiling-out phase too quickly. If oil droplets spontaneously solidify, they form sticky, amorphous aggregates that trap the continuous phase[1]. To fix this, increase the aging time post-seeding (Step 5) to ensure steady, layer-by-layer lattice integration rather than rapid crashing.
Q: How do I know if the turbidity is nucleation or oiling out?A: Visually, it is difficult to distinguish. However, under in-situ video microscopy, oiling out appears as perfectly spherical, translucent droplets that coalesce upon collision. Solid nucleation appears as opaque, faceted particles that bounce off one another[1]. If microscopy is unavailable, a simple test is to raise the temperature by 2–3 °C; oil droplets will often rapidly dissolve or coalesce further, while stable crystal nuclei will persist slightly longer.
References
Title: Oiling Out in Crystallization
Source: Mettler Toledo
URL: [Link]
Title: Crystallization of an active pharmaceutical ingredient that oils out
Source: ResearchGate
URL: [Link]
Title: An In-Line Study of Oiling Out and Crystallization
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-methyl-1,2-oxazol-4-amine Derivatives
Welcome to the technical support center for navigating the synthetic challenges associated with 3-Bromo-5-methyl-1,2-oxazol-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the synthetic challenges associated with 3-Bromo-5-methyl-1,2-oxazol-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their synthetic routes due to the inherent steric hindrance of this scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and offer field-proven solutions.
The 3-Bromo-5-methyl-1,2-oxazol-4-amine core presents a unique set of challenges primarily due to the steric crowding around the C4-amine. The adjacent bulky bromine atom at C3 and the methyl group at C5 create a sterically congested environment that can significantly impede the approach of reagents, leading to low yields, slow reaction rates, or complete reaction failure. This guide will dissect these issues and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are my N-acylation or N-alkylation reactions on the 4-amino group resulting in low to no yield?
A1: The primary reason for low reactivity at the 4-amino position is the severe steric hindrance imposed by the neighboring 3-bromo and 5-methyl substituents. This steric bulk physically shields the nitrogen's lone pair of electrons, making it a poor nucleophile and hindering its approach to electrophiles.[1][2] To overcome this, more forcing reaction conditions or specialized reagents are often necessary.
Troubleshooting Suggestions:
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][3] However, monitor for potential decomposition of starting materials or products.
Use a More Reactive Electrophile: Instead of alkyl halides, consider more reactive alkylating agents like alkyl triflates or tosylates.[1] For acylations, acyl chlorides or anhydrides are generally more effective than carboxylic acids with coupling agents.[1]
Employ a Catalyst: For acylation, catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]
Utilize a Stronger, Non-Nucleophilic Base: A hindered base such as 2,6-lutidine or a proton sponge can deprotonate and activate the amine without competing as a nucleophile.[3]
Q2: I'm attempting a cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) at the 3-bromo position, but the reaction is sluggish or fails. What are the likely causes?
A2: While the bromine at C3 is a handle for cross-coupling, the steric environment of the isoxazole ring can still pose a challenge. The proximity of the C4-amino and C5-methyl groups can interfere with the coordination of the palladium or copper catalyst, hindering the oxidative addition step.[4][5]
Troubleshooting Suggestions:
Ligand Selection is Crucial: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often essential for coupling sterically hindered substrates.[5][6] Consider screening ligands such as biaryl phosphines (e.g., AlisonPhos, AliPhos) which are specifically designed for challenging C-N cross-coupling reactions.[3]
Consider Copper Catalysis: For C-N bond formation, modern copper-catalyzed systems, often referred to as Ullmann-type couplings, have shown great promise for sterically demanding partners.[4][7][8] The development of novel ligands, such as pyrrole-ol ligands, has expanded the scope of these reactions to include previously challenging substrates.[4][8]
Optimize Reaction Conditions: Ensure strictly inert atmospheric conditions, as oxygen can deactivate the catalyst.[6] Increasing the reaction temperature and extending the reaction time may also be necessary for hindered couplings.[6]
Q3: Are there alternative synthetic strategies to introduce functionality if direct substitution on the amine is unsuccessful?
A3: Yes. When direct functionalization of the 4-amino group is not feasible, a valuable alternative is to construct the desired molecule with the sterically hindered core in a later step. For instance, you could start with a precursor that already contains the desired N-substituent and then form the isoxazole ring.
Alternative Strategy Workflow:
Caption: Alternative synthetic approach to avoid direct N-functionalization.
This strategy circumvents the issue of steric hindrance at the amine by incorporating the desired substituent early in the synthesis.
Troubleshooting Guides
Guide 1: Low Yield in N-Arylation Reactions (Buchwald-Hartwig Amination)
This guide addresses the common issue of low product yield when attempting to couple an aryl halide with the 4-amino group of a 3-bromo-5-methyl-1,2-oxazol-4-amine derivative.
Problem: Low or no yield of the desired N-arylated product.
Potential Cause
Troubleshooting Suggestion
Scientific Rationale
Catalyst Deactivation
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or purified solvents and reagents.
Oxygen can oxidize the phosphine ligands and the Pd(0) active species, rendering the catalyst inactive.[6]
Inefficient Ligand
Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Bulky ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[6]
Inappropriate Base
Use a strong, non-coordinating base like sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu).
Strong bases are required to deprotonate the amine, but coordinating bases can interfere with the catalyst.
Insufficient Thermal Energy
Incrementally increase the reaction temperature (e.g., from 80°C to 120°C) and monitor for product formation and decomposition.
Sterically hindered couplings often require higher activation energy to proceed at a reasonable rate.[6]
Experimental Protocol: Screening for Buchwald-Hartwig Amination
Caption: General workflow for optimizing Buchwald-Hartwig amination.
Guide 2: Incomplete Conversion in Electrophilic Bromination at the C3 Position
This guide focuses on issues encountered during the synthesis of the 3-bromo-5-methyl-1,2-oxazol-4-amine core itself, specifically the bromination step.
Problem: Incomplete bromination of the 5-methyl-1,2-oxazol-4-amine precursor.
Potential Cause
Troubleshooting Suggestion
Scientific Rationale
Insufficiently Reactive Brominating Agent
Use a more potent electrophilic bromine source. N-Bromosuccinimide (NBS) is a common choice, but for less reactive substrates, dibromoisocyanuric acid (DBI) or molecular bromine (Br₂) in an appropriate solvent might be necessary.
The electron-donating nature of the amino and methyl groups activates the isoxazole ring towards electrophilic substitution, but a sufficiently reactive electrophile is still required.
Inappropriate Solvent
Screen different solvents. Acetic acid is often effective for electrophilic brominations of heterocyclic systems. Chlorinated solvents like dichloromethane (DCM) or chloroform can also be used.
The solvent can influence the solubility of the starting material and the reactivity of the brominating agent.
Reaction Temperature Too Low
If the reaction is sluggish at room temperature, consider gentle heating.
Increasing the temperature can provide the necessary activation energy for the reaction to proceed.
Formation of Side Products
Over-bromination can occur if the reaction conditions are too harsh.[9] Carefully control the stoichiometry of the brominating agent and the reaction time.
The activated isoxazole ring can be susceptible to multiple brominations if the reaction is not carefully controlled.
Experimental Protocol: Electrophilic Bromination
Dissolution: Dissolve the 5-methyl-1,2-oxazol-4-amine starting material in a suitable solvent (e.g., acetic acid or DCM) in a round-bottom flask.
Cooling: Cool the solution in an ice bath to 0°C.
Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise over a period of 15-30 minutes, while monitoring the internal temperature.
Reaction: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress by TLC or LC-MS.
Quenching: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
References
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
Shekhar, S., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis. [Link]
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society. [Link]
Reddy, T. R., et al. (2018). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Organic & Biomolecular Chemistry. [Link]
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]
Tundis, R., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules. [Link]
Panteleev, J., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition. [Link]
de la Torre, D., et al. (2019). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry. [Link]
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]
Fooks, C. J., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]
Brei, M., et al. (2023). The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. [Link]
ResearchGate. (n.d.). Synthetic routes for the synthesis of 3,5‐ and 3,4,5‐isoxazoles. ResearchGate. [Link]
Asiri, A. M., et al. (2011). N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
Knochel, P., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]
Asiri, A. M., et al. (2011). N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
Li, B., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
Tundis, R., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules. [Link]
Kumar, A., et al. (2019). Base Controlled Three-Component Regioselective Synthesis of 2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones. ACS Combinatorial Science. [Link]
A Comparative Guide to the Reactivity of 3-Bromo-5-methyl-1,2-oxazol-4-amine and 3-Chloro-5-methyl-1,2-oxazol-4-amine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the 1,2-oxazole scaffold is a privileged heterocycle, frequently incorporated into molecules e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1,2-oxazole scaffold is a privileged heterocycle, frequently incorporated into molecules exhibiting a wide range of biological activities. The functionalization of this ring system is crucial for modulating the pharmacological properties of lead compounds. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on halo-substituted oxazoles is a key transformation. This guide provides an in-depth technical comparison of the reactivity of two closely related building blocks: 3-Bromo-5-methyl-1,2-oxazol-4-amine and 3-Chloro-5-methyl-1,2-oxazol-4-amine. Understanding the subtle yet significant differences in their reactivity can inform rational synthetic design and accelerate the discovery of novel therapeutics.
Theoretical Framework: Unraveling the Nuances of SNAr on the Isoxazole Ring
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic systems. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway.[1] In the first, and typically rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The reactivity of the halo-substituent in SNAr reactions is primarily governed by its ability to facilitate the initial nucleophilic attack. This is in contrast to SN1 and SN2 reactions where the carbon-halogen bond strength is a dominant factor.[2] For SNAr, a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the general reactivity trend for halogens in SNAr reactions is often F > Cl ≈ Br > I.[1][2]
Based on this principle, it is anticipated that 3-Chloro-5-methyl-1,2-oxazol-4-amine and 3-Bromo-5-methyl-1,2-oxazol-4-amine will exhibit broadly similar reactivity in SNAr reactions, with the chloro-derivative potentially showing a slight rate enhancement due to the higher electronegativity of chlorine compared to bromine. However, other factors such as the nature of the nucleophile, solvent, and reaction conditions can also influence the outcome.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for understanding their behavior in solution and for planning synthetic transformations.
Experimental Protocol: A Comparative Kinetic Study of Nucleophilic Substitution
To empirically determine the relative reactivity of 3-Bromo-5-methyl-1,2-oxazol-4-amine and 3-Chloro-5-methyl-1,2-oxazol-4-amine, a comparative kinetic study of a representative SNAr reaction is proposed. The reaction with a common nucleophile, such as piperidine, provides a reliable benchmark for this comparison.
Reaction: Nucleophilic substitution with piperidine.
Objective: To determine the relative reaction rates and yields for the substitution of the bromo and chloro substituents on the 5-methyl-1,2-oxazol-4-amine core.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Determining the Purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine
Abstract This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind experimental design choices, aligning with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will explore the critical validation parameters, including specificity, linearity, accuracy, precision, and robustness, and present them with supporting experimental protocols and representative data. This guide serves as a technical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, ensuring the development of reliable and trustworthy analytical methods fit for their intended purpose.[3]
Introduction: The Analytical Imperative for Purity
3-Bromo-5-methyl-1,2-oxazol-4-amine is a heterocyclic amine that serves as a key building block in the synthesis of various pharmacologically active compounds. The purity of such an intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality control in drug development.[4][5]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds, which are common in pharmaceutical development.[6] This guide details the validation of a specific reverse-phase HPLC (RP-HPLC) method designed for the quantitative determination of 3-Bromo-5-methyl-1,2-oxazol-4-amine purity.
The Case for HPLC: A Comparative Overview
While other analytical techniques exist, HPLC offers a superior combination of specificity and sensitivity for purity analysis of complex organic molecules compared to alternatives.
Gas Chromatography (GC): Often requires derivatization for polar, non-volatile compounds like 3-Bromo-5-methyl-1,2-oxazol-4-amine to make them suitable for analysis, adding complexity and potential for analytical error.[6]
Titrimetric Methods: While useful for assaying the total amount of a basic substance, titrations are non-specific. They cannot distinguish the main analyte from basic impurities, making them unsuitable for purity determination where the goal is to separate and quantify all components.
Spectrophotometry (UV-Vis): Lacks the specificity to differentiate the analyte from structurally similar impurities that may have overlapping absorption spectra. It is useful for quantification of a known pure substance but not for a purity assessment in a mixture.
HPLC, particularly with photodiode array (PDA) detection, provides the necessary specificity by separating the main compound from its impurities based on their differential partitioning between the stationary and mobile phases, while also providing spectral data to aid in peak identification and purity assessment.
Foundational Method Development
The objective of method development is to establish a set of chromatographic conditions that provide adequate separation and detection of the analyte. The physicochemical properties of 3-Bromo-5-methyl-1,2-oxazol-4-amine guide this process.
Analyte Structure: 3-Bromo-5-methyl-1,2-oxazol-4-amine (C₄H₅BrN₂O) possesses an aromatic oxazole ring, making it an excellent chromophore for UV detection.[7][8] The primary amine group imparts basic properties. The pKa of the amine is critical for method development; while not empirically determined in the available literature, it can be estimated to be in the range of 2-4, similar to other anilines with electron-withdrawing heterocyclic systems.
Chromatographic Choices & Rationale:
Column: A C18 (octadecylsilane) reverse-phase column is selected. This non-polar stationary phase is highly effective for retaining and separating moderately polar organic molecules like the target analyte.
Mobile Phase: A gradient elution using an aqueous buffer and an organic modifier (acetonitrile) is chosen to ensure elution of the main peak with a good shape and to separate it from potential impurities with different polarities. To ensure robust and reproducible chromatography, the pH of the aqueous buffer is controlled. A pH of 6.0 is selected, which is well above the estimated pKa of the amine group. At this pH, the amine will be in its neutral, unprotonated form, leading to better retention on the C18 column and minimizing peak tailing. A 20 mM potassium phosphate buffer is a suitable choice.
Detection: UV detection at 254 nm is proposed as a starting point, as this is a common wavelength for aromatic compounds. A photodiode array (PDA) detector should be used during development to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Table 1: Proposed HPLC Method Parameters
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 6.0
Mobile Phase B
Acetonitrile
Gradient
0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-30 min: 20% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Diluent
Mobile Phase A / Acetonitrile (50:50, v/v)
The Validation Workflow: A Systematic Approach
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R2).[1][9]
Caption: HPLC Method Validation Workflow
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10][11] For a purity assay, this is demonstrated through forced degradation studies.
Experimental Protocol:
Expose solutions of 3-Bromo-5-methyl-1,2-oxazol-4-amine (approx. 1 mg/mL) to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Heat solid sample at 105 °C for 24 hours.
Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.
Analyze each stressed sample, along with an unstressed control, using the proposed HPLC method with a PDA detector.
Evaluate the chromatograms for separation of the main peak from any degradation products. Peak purity analysis should be performed using the PDA software to confirm that the analyte peak is spectrally homogeneous.
Acceptance Criteria:
The method must demonstrate resolution (Resolution > 2) between the main analyte peak and any degradation product peaks.
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-eluting impurities.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]
Experimental Protocol:
Prepare a stock solution of the 3-Bromo-5-methyl-1,2-oxazol-4-amine reference standard.
Prepare at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the target analytical concentration (e.g., if target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).
Inject each standard in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (R²) must be ≥ 0.999.
The y-intercept should be close to zero.
Visual inspection of the plot should confirm a linear relationship.
Table 2: Representative Linearity Data
Concentration (µg/mL)
Average Peak Area
50.0
498,500
75.0
751,200
100.0
1,001,500
125.0
1,249,800
150.0
1,502,300
Regression Analysis
Correlation (R²)
0.9999
Slope
10010
Y-Intercept
550
Range
The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[12] For a purity assay, the range is typically 80% to 120% of the test concentration.[12]
Acceptance Criteria:
The data from the linearity, accuracy, and precision studies must meet their respective acceptance criteria within the defined range. Based on the linearity study, the range of 50-150 µg/mL is validated.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[10][12]
Experimental Protocol:
Prepare a placebo mixture (all formulation components except the active ingredient).
Spike the placebo with the 3-Bromo-5-methyl-1,2-oxazol-4-amine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 3: Representative Accuracy (Recovery) Data
Spike Level
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
80%
80.0
79.4
99.3%
100%
100.0
100.5
100.5%
120%
120.0
119.2
99.3%
Precision
Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.
Prepare six individual test samples of 3-Bromo-5-methyl-1,2-oxazol-4-amine at 100% of the target concentration from the same homogeneous batch.
Analyze the samples on the same day, by the same analyst, using the same instrument.
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
Experimental Protocol (Intermediate Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
Compare the results from both sets of experiments.
Acceptance Criteria:
The %RSD for repeatability should be ≤ 2.0%.
The %RSD for intermediate precision should be ≤ 2.0%.
Table 4: Representative Precision Data
Precision Level
Parameter
Result
Repeatability
%RSD (n=6)
0.85%
Intermediate Precision
%RSD (n=6, Day 2)
1.10%
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[12]
Experimental Protocol (Based on Signal-to-Noise):
Determine the signal-to-noise (S/N) ratio by injecting a series of diluted solutions of known concentration.
LOD is the concentration at which the S/N ratio is approximately 3:1.
LOQ is the concentration at which the S/N ratio is approximately 10:1.
Acceptance Criteria:
The LOQ must be validated by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Table 5: Representative LOD and LOQ Data
Parameter
Concentration (µg/mL)
Signal-to-Noise (S/N)
LOD
0.05
~3:1
LOQ
0.15
~10:1
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Experimental Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
Column Temperature: ± 5 °C (25 °C and 35 °C).
Mobile Phase pH: ± 0.2 units (pH 5.8 and 6.2).
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
System suitability parameters must remain within acceptable limits (e.g., tailing factor ≤ 2.0, %RSD of replicate injections ≤ 2.0%) under all varied conditions.
Caption: Interconnectivity of Validation Parameters
Conclusion
The HPLC method presented and validated in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine. The systematic approach, grounded in the principles of ICH Q2(R2), ensures that the method is fit for its intended purpose in a regulated quality control environment.[1][9] Adherence to this validation framework provides a high degree of assurance in the quality of analytical data, which is fundamental to the development and release of safe and effective pharmaceutical products.
References
U.S. Food and Drug Administration. (2024). Q2(R2)
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA.
U.S. Food and Drug Administration. (2015).
FDA. (n.d.).
ProPharma Group. (2024).
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
ICH. (n.d.). Quality Guidelines. ICH.
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
Lab Manager. (2025).
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Bromo-5-methyl-1,2-oxazol-4-amine
Authored by: A Senior Application Scientist Introduction 3-Bromo-5-methyl-1,2-oxazol-4-amine is a substituted heterocyclic amine that represents a valuable scaffold in medicinal chemistry and drug development. Its unique...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction
3-Bromo-5-methyl-1,2-oxazol-4-amine is a substituted heterocyclic amine that represents a valuable scaffold in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, an amine group, and a methyl group on an isoxazole ring offers multiple points for synthetic modification. Accurate structural characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and for identifying metabolites in drug metabolism studies.
Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight confirmation but also rich structural information through the analysis of fragmentation patterns. The choice of analytical methodology—specifically the ionization technique and the method of mass analysis—profoundly influences the type and extent of fragmentation observed. This guide provides an in-depth comparison of two primary mass spectrometry workflows for the analysis of 3-Bromo-5-methyl-1,2-oxazol-4-amine: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will explore the causality behind experimental choices, predict fragmentation pathways, and present detailed protocols to guide researchers in selecting the optimal approach for their analytical objectives.
Part 1: Choosing the Right Analytical Approach: GC-MS vs. LC-MS/MS
The selection between GC-MS and LC-MS is the most critical decision in developing a robust analytical method for a small molecule like 3-Bromo-5-methyl-1,2-oxazol-4-amine. The choice hinges on the analyte's physicochemical properties, particularly its volatility, thermal stability, and polarity.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile or semi-volatile compounds that are thermally stable enough to be vaporized without degradation.[3][4] The primary ionization method used in GC-MS, Electron Ionization (EI), is a high-energy ("hard") technique that induces extensive and reproducible fragmentation.[3] This creates a detailed "fingerprint" mass spectrum that is excellent for structural elucidation and library matching. For 3-Bromo-5-methyl-1,2-oxazol-4-amine, the potential concern is the thermal lability of the amine and isoxazole functionalities, which could lead to degradation in the heated GC inlet or column.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach is ideal for polar, less volatile, and thermally labile molecules, as the separation occurs in the liquid phase at or near ambient temperatures.[1][4] Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the crucial molecular weight information.[6] Structural information is then obtained by selecting the molecular ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[6][7] Given the presence of a basic amine group, 3-Bromo-5-methyl-1,2-oxazol-4-amine is an excellent candidate for positive-ion ESI.
Comparative Rationale
Feature
GC-EI-MS
LC-ESI-MS/MS
Rationale for 3-Bromo-5-methyl-1,2-oxazol-4-amine
Analyte State
Gas Phase (High Temp)
Liquid Phase (Ambient Temp)
LC-MS is inherently safer against potential thermal degradation of the isoxazole ring or amine group.[5]
Ionization
Electron Ionization (EI)
Electrospray Ionization (ESI)
EI provides a highly detailed fragmentation fingerprint. ESI provides a clear molecular ion, with controlled fragmentation via CID.[6][8]
Molecular Ion
Often weak or absent
Typically the base peak
ESI is superior for unambiguous determination of the molecular weight.
Fragmentation
Extensive, non-selective
Controlled, selective
EI provides a broad overview of all possible fragments. MS/MS allows for targeted fragmentation to establish precursor-product relationships.
Sensitivity
High for volatile analytes
Generally higher for polar biomolecules
LC-MS often provides superior limits of detection for polar compounds like this amine.[1]
For novel compound identification where the structure is being confirmed for the first time, a dual-pronged approach can be invaluable. However, for routine analysis or for studies involving biological matrices, LC-MS/MS is the superior and more reliable choice due to its soft ionization, which preserves the molecular ion, and its ability to handle complex mixtures without derivatization.
Part 2: Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways is key to interpreting the resulting mass spectra. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.
A. Electron Ionization (EI) Fragmentation
In EI, the molecule is bombarded with high-energy electrons, creating a molecular ion radical (M⁺•) that is energetically unstable and rapidly fragments. The fragmentation of isoxazoles and brominated compounds follows established patterns.[9][10]
Key predicted fragmentation steps for 3-Bromo-5-methyl-1,2-oxazol-4-amine (Molecular Weight: ~177/179 g/mol for C₄H₅⁷⁹BrN₂O / C₄H₅⁸¹BrN₂O) include:
Loss of Bromine Radical: Cleavage of the C-Br bond is a common pathway for brominated compounds, resulting in the loss of a Br• radical (79 or 81 Da).[10][11]
Loss of Methyl Radical: Alpha-cleavage can lead to the loss of the methyl group as a CH₃• radical (15 Da).
Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak. Cleavage of this bond initiates a cascade of rearrangements. Common neutral losses from isoxazole rings include carbon monoxide (CO, 28 Da) and acetonitrile (CH₃CN, 41 Da).[9][12]
Loss of HCN: Following ring opening, the loss of hydrogen cyanide (HCN, 27 Da) is also a plausible pathway.[13]
Caption: Predicted EI fragmentation pathway for 3-Bromo-5-methyl-1,2-oxazol-4-amine.
B. Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) Fragmentation
In ESI, the molecule is expected to form a protonated species, [M+H]⁺, likely on the basic nitrogen of the amine group. This even-electron ion is relatively stable. Fragmentation is induced by colliding it with an inert gas (e.g., argon or nitrogen) in the collision cell of a tandem mass spectrometer.
Key predicted fragmentation steps for the [M+H]⁺ ion (m/z 178/180) include:
Loss of Ammonia: A common loss from protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da).
Isoxazole Ring Cleavage: Similar to EI, the isoxazole ring can open. A likely pathway for the protonated molecule is the loss of acetonitrile (CH₃CN, 41 Da), a stable neutral molecule.[12]
Loss of Carbon Monoxide: Following initial fragmentation, the loss of CO (28 Da) is also highly probable.[9]
Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) is another possible pathway, especially at higher collision energies.
Benchmarking 3-Bromo-5-methyl-1,2-oxazol-4-amine in Catalysis: A Comparative Guide to Isoxazole Derivatives
Isoxazole derivatives are increasingly recognized not just as pharmacophores, but as versatile building blocks in transition-metal catalysis and organocatalysis. As a Senior Application Scientist, I frequently evaluate h...
Author: BenchChem Technical Support Team. Date: April 2026
Isoxazole derivatives are increasingly recognized not just as pharmacophores, but as versatile building blocks in transition-metal catalysis and organocatalysis. As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for ligand design and cross-coupling workflows. Among these, 3-bromo-5-methyl-1,2-oxazol-4-amine (also known as 4-amino-3-bromo-5-methylisoxazole) stands out as a highly modular, bifunctional pre-catalyst and ligand precursor.
This guide objectively benchmarks its structural and electronic properties against standard isoxazole derivatives, providing actionable protocols and mechanistic insights for researchers developing next-generation catalytic systems.
Electronic and Steric Profiling: The Causality of Scaffold Design
To understand the catalytic utility of 3-bromo-5-methyl-1,2-oxazol-4-amine, we must deconstruct its substitution pattern. Every functional group on this ring serves a precise mechanistic purpose in a catalytic environment:
The 4-Amino Group (Electronic Tuning): Unlike aliphatic amines, the 4-amino group on an isoxazole ring is highly electron-deficient. The strongly electron-withdrawing nature of the adjacent N-O ring system1[1]. This remarkably low basicity prevents the amine from poisoning sensitive transition metal catalysts. Furthermore, it makes the amine an exceptional hydrogen-bond donor for organocatalysis and a prime precursor for highly
π
-acidic phosphinoamine (P,N) ligands.
The 3-Bromo Handle (Steric Tuning): The C3-bromine atom acts as an orthogonal synthetic handle. It allows for late-stage diversification via Palladium-catalyzed Suzuki or Sonogashira couplings, enabling researchers to install bulky aryl or alkyl groups to precisely tune the steric environment of the resulting ligand.
The 5-Methyl Group (Regiocontrol): Unsubstituted isoxazoles are notoriously prone to unwanted side reactions. For instance,2[2]. The 5-methyl group effectively blocks this pathway, ensuring catalyst stability and preventing ligand degradation during 3[3].
Comparative Benchmarking: 3-Br-5-Me-Isox-4-NH2 vs. Alternatives
When selecting an isoxazole for ligand synthesis, researchers typically choose between functionalized and unfunctionalized variants. The table below benchmarks 3-bromo-5-methyl-1,2-oxazol-4-amine against two common alternatives.
Moderate (Can couple at C4, but lacks amine handle)
Ligand Synthesis Potential
High (Amine converts to P,N-ligands or Schiff bases)
Moderate (Amine is less sterically hindered)
None (Lacks an amine or hydroxyl coordinating group)
Amine Nucleophilicity
Very Low (pKa ~1.5, survives cross-coupling)
Low (pKa ~2.0)
N/A
Experimental Protocols: Self-Validating Workflows
To harness the bifunctional nature of 3-bromo-5-methyl-1,2-oxazol-4-amine, the following protocols detail its transformation into a sterically tuned P,N-ligand for asymmetric catalysis.
Protocol A: Orthogonal Steric Tuning via Suzuki-Miyaura Coupling
This step utilizes the C3-bromo handle to install a bulky aryl group, tuning the steric bulk of the future ligand.
Preparation: In a Schlenk flask under inert argon, combine 3-bromo-5-methyl-1,2-oxazol-4-amine (1.0 equiv), 2,4,6-trimethylphenylboronic acid (1.2 equiv), and
Pd(PPh3)4
(0.05 equiv).
Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by an aqueous solution of
Na2CO3
(2.0 M, 2.0 equiv).
Causality Check: The unprotected 4-amino group survives these conditions without undergoing Buchwald-Hartwig amination because its extremely low nucleophilicity (pKa ~1.5) prevents it from competing with the boronic acid at the Pd(II) center.
Reaction: Heat the biphasic mixture to 85 °C for 12 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous
MgSO4
, and purify via silica gel chromatography to yield the sterically tuned 4-aminoisoxazole intermediate.
Protocol B: Synthesis of the Phosphinoamine (P,N) Ligand
This step converts the tuned amine into a bidentate P,N-ligand.
Preparation: Dissolve the sterically tuned 4-aminoisoxazole from Protocol A (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.
Base Addition: Add anhydrous triethylamine (
Et3N
, 2.5 equiv) and cool the reaction mixture to 0 °C.
Causality Check: The addition must be slow to manage the exotherm. The electron-withdrawing isoxazole core ensures the resulting phosphorus atom in the P-N bond is highly
π
-acidic, which is critical for stabilizing electron-rich metal centers during subsequent catalytic cycles.
Isolation: Stir at room temperature for 4 hours. Filter off the triethylamine hydrochloride salts under an inert atmosphere, concentrate the filtrate, and recrystallize from degassed hexane/DCM to isolate the active P,N-ligand.
Mechanistic Visualizations
The following diagrams illustrate the logical progression from the base scaffold to the active catalytic cycle.
Caption: Workflow for deriving modular P,N-ligands from 3-bromo-5-methyl-1,2-oxazol-4-amine.
Caption: Palladium-catalyzed cross-coupling cycle enabled by the isoxazole P,N-ligand.
References
Structure-based design and synthesis of novel CLK1 inhibitors (Details the pKa of 4-aminoisoxazoles). Ludwig-Maximilians-Universität München.1
Palladium‐Catalyzed Direct C-H Arylation of Isoxazoles at the 5‐Position (Details the necessity of blocking the 5-position). ResearchGate. 2
Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular C–H/C–Br Bond Cross-Coupling (Details Pd-catalyzed cross-coupling of isoxazoles). ACS Publications. 3
Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone (Details general isoxazole ring-opening in catalysis). ACS Publications. 4
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Bromo-5-methyl-1,2-oxazol-4-amine Based Inhibitors
Introduction: The Promise of the 1,2-Oxazole Scaffold In the landscape of modern medicinal chemistry, certain molecular structures consistently emerge as "privileged scaffolds" due to their ability to interact with a wid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of the 1,2-Oxazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular structures consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1][2] The 1,2-oxazole ring system is one such scaffold, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The 3-Bromo-5-methyl-1,2-oxazol-4-amine core, in particular, offers a synthetically tractable starting point for developing potent and selective modulators of key cellular enzymes.
This guide provides a comprehensive framework for validating the biological activity of novel inhibitors derived from this scaffold. As Senior Application Scientists, we recognize that robust, reproducible data is the bedrock of any successful drug discovery program. Therefore, this document emphasizes not just the "how" but the "why" of each experimental step, outlining a self-validating workflow from initial biochemical characterization to downstream cellular pathway analysis. For the purposes of this guide, we will focus on the validation of inhibitors targeting protein kinases, a common target class for oxazole-based molecules and a cornerstone of modern therapeutic development.[6][7]
Section 1: Foundational Validation: Biochemical Potency and Mechanism of Action
The first and most fundamental question is whether the compound directly interacts with its intended target. An in vitro enzyme assay provides the cleanest system to answer this, free from the complexities of a cellular environment like membrane transport or off-target effects.[8] The goal here is twofold: to determine the inhibitor's potency (typically as an IC50 value) and to understand its mechanism of inhibition (MoA).[9]
Causality in Experimental Design: Why Enzyme Kinetics Matter
Simply generating an IC50 value is insufficient. A thorough kinetic analysis, based on the principles of Michaelis-Menten kinetics, is crucial.[10][11] This analysis reveals how the inhibitor interacts with the enzyme. For instance, an ATP-competitive inhibitor will increase the apparent Michaelis constant (Km) of ATP, while a non-competitive inhibitor will decrease the maximum reaction velocity (Vmax) without affecting the Km.[11] This mechanistic insight is vital for lead optimization and for understanding potential resistance mechanisms. The initial assay development must include titrating the enzyme and determining the Km for the substrate (e.g., ATP) to ensure the assay conditions are optimized and not rate-limiting.[12]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common high-throughput method for measuring kinase activity by quantifying the amount of ADP produced.
Principle: The assay couples the kinase reaction with a second reaction where ADP is converted into ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal. The more ADP produced by the target kinase, the stronger the signal. An effective inhibitor will reduce ADP production, leading to a decrease in luminescence.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare a 2X solution of the target kinase in kinase buffer.
Prepare a 4X solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its determined Km value for the specific kinase.[12]
Prepare serial dilutions of the test inhibitors (e.g., BMOI-101, BMOI-102) and a known control inhibitor (e.g., Staurosporine) in 100% DMSO. Then, dilute these into the kinase buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%).
Prepare the ADP-detecting luciferase reagent according to the manufacturer's instructions.
Assay Procedure (384-well format):
Add 5 µL of the 4X inhibitor solution (or vehicle control, DMSO) to the appropriate wells of a white, opaque 384-well plate.
Add 10 µL of the 2X kinase solution to all wells.
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
Incubate the reaction for 60 minutes at room temperature. The exact time should be within the determined linear range of the enzyme titration.
Stop the reaction and measure ADP production by adding 20 µL of the ADP-detecting reagent to all wells.
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data: Set the average signal from the vehicle (DMSO) control wells as 100% activity and the signal from a high-concentration control inhibitor as 0% activity.
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visual Workflow: Biochemical Kinase Assay
Caption: Workflow for a luminescence-based biochemical kinase assay.
Comparative Data: Biochemical Performance
Compound
Target Kinase
Biochemical IC50 (nM)
Mechanism of Action (MoA)
BMOI-101
Kinase-X
15.2
ATP-Competitive
BMOI-102
Kinase-X
250.8
ATP-Competitive
Staurosporine
Kinase-X
5.1
ATP-Competitive (Control)
Section 2: Cellular Validation: Target Engagement and Pathway Modulation
A potent biochemical inhibitor can fail in a cellular context due to poor membrane permeability, rapid efflux, or intracellular metabolism.[13] Therefore, the next critical phase of validation is to confirm that the compound engages its target within an intact cell and elicits the expected biological response on the downstream signaling pathway.
Causality in Experimental Design: Why Look Downstream?
Confirming target binding in a cell is a key step, often done with techniques like NanoBRET™ or cellular thermal shift assays (CETSA).[13] However, binding does not always equal functional inhibition. The most definitive evidence of a compound's cellular activity comes from measuring the direct consequence of target inhibition. For a kinase, this is the phosphorylation of its substrate.[9] Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.[14][15]
Experimental Protocol 2: Western Blot for Substrate Phosphorylation
Principle: This protocol measures the level of a specific phosphorylated protein in cell lysates. Cells are treated with the inhibitors, lysed, and the proteins are separated by size via gel electrophoresis.[16] The separated proteins are transferred to a membrane and probed with an antibody specific to the phosphorylated form of the kinase's substrate. A second antibody that recognizes the total amount of the substrate protein is used as a loading control to ensure that any observed decrease in phosphorylation is due to kinase inhibition, not a decrease in the substrate protein itself.
Step-by-Step Methodology:
Cell Culture and Treatment:
Plate cells (e.g., a cancer cell line where Kinase-X is active) in 6-well plates and grow to 70-80% confluency.
Treat the cells with increasing concentrations of the test inhibitors (BMOI-101, BMOI-102) and controls for a specified time (e.g., 2 hours). Include a vehicle-only control (DMSO).
Protein Extraction (Lysis):
Aspirate the media and wash the cells once with ice-cold PBS.[17]
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
Transfer the supernatant (containing the soluble protein) to a new tube.
Protein Quantification:
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Sample Preparation and Gel Electrophoresis:
Normalize the protein concentration for all samples with lysis buffer.
Add SDS-PAGE sample buffer (e.g., Laemmli buffer) to each sample and boil at 95-100°C for 5 minutes to denature the proteins.[17]
Load equal amounts of protein (e.g., 20 µg) per lane of a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.
Run the gel until adequate separation is achieved.
Protein Transfer:
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[15]
Immunoblotting:
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Substrate-Y, Ser42) overnight at 4°C, diluted in blocking buffer.[17]
Wash the membrane three times with TBST for 5-10 minutes each.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Image the resulting signal using a digital imager or X-ray film.
Stripping and Re-probing (Loading Control):
The same membrane can be stripped of antibodies and re-probed with an antibody against the total substrate protein (anti-total-Substrate-Y) to confirm equal protein loading in each lane.
Visualizing the Target Pathway
Caption: A hypothetical signaling pathway modulated by a BMOI inhibitor.
Comparative Data: Cellular Performance
Compound
Cellular Target Engagement IC50 (nM, NanoBRET™)
Substrate-Y Phosphorylation Inhibition IC50 (nM, Western Blot)
BMOI-101
25.6
45.1
BMOI-102
>10,000
>10,000
Staurosporine
10.3
20.5
In this hypothetical data, BMOI-101 demonstrates a clear ability to enter the cell, engage its target, and inhibit downstream signaling. In contrast, BMOI-102, despite having some biochemical activity, fails to perform in a cellular context, highlighting a common bottleneck in drug discovery.[13]
Section 3: Assessing Phenotypic Outcomes
The final validation step connects target inhibition to a desired cellular outcome, such as inhibiting cancer cell proliferation.
Causality in Experimental Design: From Pathway to Phenotype
While pathway analysis confirms the mechanism, a phenotypic assay measures the overall biological impact.[18] An anti-proliferative assay, for example, determines the concentration of the inhibitor required to stop cell growth (GI50). This provides a crucial link between the molecular mechanism and the potential therapeutic effect.
Principle: This assay uses a reagent like CellTiter-Glo® which measures ATP levels as an indicator of metabolically active, viable cells. A decrease in cell number due to inhibited proliferation or cell death results in a lower ATP level and thus a reduced luminescent signal.
Step-by-Step Methodology:
Cell Plating: Seed cells in a 96-well, clear-bottom, white-walled plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Add serial dilutions of the inhibitors to the wells. Include vehicle-only controls.
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
Assay Measurement:
Equilibrate the plate and the detection reagent to room temperature.
Add the detection reagent to each well (volume typically equal to the culture medium volume).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Analysis:
Read luminescence on a plate reader.
Normalize the data and plot the results as a percentage of growth relative to the vehicle control.
Calculate the GI50 (concentration that causes 50% growth inhibition).
Section 4: A Synthesized Comparison of Inhibitor Performance
The power of this validation workflow lies in integrating data from all three stages. By comparing biochemical, cellular mechanism, and phenotypic data, we can build a complete profile of each inhibitor and make informed decisions for lead optimization.
Compound
Biochemical IC50 (nM)
Cellular Pathway IC50 (nM)
Cell Growth Inhibition GI50 (µM)
Senior Scientist Assessment
BMOI-101
15.2
45.1
0.12
Excellent Candidate. Shows strong biochemical potency that translates well into cellular target modulation and a potent anti-proliferative effect. The ~3x shift from biochemical to cellular IC50 is well within the acceptable range.
BMOI-102
250.8
>10,000
>50
Poor Candidate. Although it shows weak activity in a biochemical assay, it has no measurable effect in cells. This suggests very poor cell permeability or rapid efflux, making it unsuitable for further development without significant chemical modification.
Conclusion
Validating inhibitors based on the 3-Bromo-5-methyl-1,2-oxazol-4-amine scaffold requires a multi-faceted, logical progression of experiments. This guide outlines a robust workflow that moves from the purity of a biochemical system to the complexity of cellular pathways and, finally, to the desired phenotypic outcome. By rigorously comparing data across these stages, researchers can confidently identify compounds that not only hit their target but do so in a biologically meaningful and therapeutically relevant manner. This self-validating approach, grounded in sound scientific principles, is essential for accelerating the journey from a promising chemical scaffold to a potential new therapeutic.
References
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from Eurofins DiscoverX website.[12]
AssayQuant. (n.d.). Validated Kinase Activity Assays for 500+ Targets | PhosphoSens. Retrieved from AssayQuant website.[19]
Labster. (n.d.). Enzyme kinetic assay. Retrieved from Labster Theory Pages.[10]
PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from PharmaLegacy website.[20]
Harris, C. J., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.[6]
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology blog.[13]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology blog.[9]
Paschos, K., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.[18]
Goudar, C. T., et al. (2019). Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters. PMC.[21]
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from Wikipedia.[22]
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from Biocompare website.[23]
Auld, D. S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.[7]
Abcam. (n.d.). Western blot protocol. Retrieved from Abcam website.[14]
J. Chem. Educ. (2015). Real-Time Enzyme Kinetics by Quantitative NMR Spectroscopy and Determination of the Michaelis–Menten Constant Using the Lambert-W Function. ACS Publications.[24]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs website.[8]
Bitesize Bio. (2025, May 29). A Quick Primer on Enzyme Kinetics. Retrieved from Bitesize Bio website.[11]
Springer Link. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from Springer Link.[25]
Cell Signaling Technology. (2005, June 15). Western Blotting Protocol. Retrieved from Cell Signaling Technology website.[17]
Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from Boster Bio website.[15]
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from Assay Genie website.[16]
ResearchGate. (2025, August 7). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from ResearchGate.[26]
AIR Unimi. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from AIR Unimi.[27]
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Retrieved from BenchChem.
NextSDS. (n.d.). 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride. Retrieved from NextSDS.[28]
NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.[3]
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from MDPI.[29]
MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from MDPI.[30]
PubMed. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. Retrieved from PubMed.[4]
ResearchGate. (2016, June 15). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from ResearchGate.[1]
MDPI. (2024, June 25). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from MDPI.[2]
NIH. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC.[31]
NIH. (2018, December 4). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PMC.[5]